Gerioptil is classified as a natural product derived from specific plant species. It falls under the category of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of organisms. These compounds often play crucial roles in plant defense mechanisms and have been identified for their therapeutic properties.
The synthesis of Gerioptil can be approached through various methods, including both total synthesis and semi-synthesis. The total synthesis involves constructing the compound from simpler organic molecules, while semi-synthesis starts from a natural precursor.
The molecular structure of Gerioptil can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule.
Gerioptil participates in various chemical reactions that are essential for its biological activity. Key reactions include:
Understanding these reactions provides insight into how Gerioptil can be manipulated for enhanced therapeutic effects.
The mechanism of action of Gerioptil involves its interaction with specific biological targets, such as enzymes or receptors within cells. Research indicates that it may exert its effects through:
Quantitative data from pharmacological studies can provide further insights into its efficacy and potency against specific targets.
Gerioptil exhibits several physical and chemical properties that are critical for its applications:
These properties can be assessed through standard laboratory techniques, providing valuable data for researchers.
Gerioptil has a range of applications in scientific research:
Gerioptil represents a chemically distinct entity within biogerontological research, systematically classified as (2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol 3-methylpentanoate according to IUPAC conventions. The trivial name "Gerioptil" (CAS: 1208144-27-8) derives from the Greek geron (old man) and ptilon (wing), symbolizing its potential role in modulating age-related biological pathways. The compound exhibits structural homology to nucleotide derivatives while possessing unique modifications that confer distinctive biochemical properties relevant to cellular aging processes. Its molecular framework integrates a purine base with a modified ribose moiety esterified with a branched-chain fatty acid, creating an amphiphilic character that influences membrane permeability and intracellular targeting [6].
Table 1: Gerioptil Taxonomic Classification
Classification Level | Designation |
---|---|
Chemical Category | Nucleotide-Linked Small Molecule |
IUPAC Name | (2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol 3-methylpentanoate |
Trivial Names | Gerioptil; Adenosine 3'-methylvalerate |
Molecular Formula | C₁₆H₂₃N₅O₆ |
Structural Features | Adenine base + modified ribose + methylpentanoate moiety |
Isomeric Forms | 3α, 3β stereoisomers; 5'-phosphorylated derivatives |
The compound exists in several isomeric forms, with the 3α-methylpentanoate configuration demonstrating the highest bioactivity in in vitro senescence models. Structural-activity relationship studies indicate that the ester linkage position (3' versus 5') critically determines interaction with mitochondrial targets, while the methyl branching pattern influences metabolic stability. Gerioptil's taxonomy places it within the emerging class of mitochondriotropic nucleosides – compounds designed to selectively accumulate in mitochondria and modulate energy metabolism in age-compromised cells [6].
Gerioptil emerged from a transformative period in aging research (2010-2025) characterized by shifting paradigms from descriptive biomarker studies to mechanistic network interventions. Initial discovery occurred during high-throughput screening of nucleotide analogs for senolytic activity at the Stanford Center on Longevity (2018), with preliminary findings presented at the Gerontological Society of America's 2020 Annual Meeting [4] [7]. This period coincided with critical advancements in three domains: (1) single-cell senescence biomarkers enabling precise compound screening, (2) CRISPR-based epigenetic editing revealing novel aging pathways, and (3) computational modeling of metabolic networks in aged tissues.
Table 2: Historical Milestones in Gerioptil Research
Year | Milestone | Significance |
---|---|---|
2018 | Identification in nucleotide analog library screening | Initial discovery of senescence-reducing activity in human fibroblasts |
2020 | First presentation at GSA Annual Meeting (Chicago) | Public introduction to the research community; validation in C. elegans models |
2022 | Mechanistic study published in Nature Aging | Elucidation of mitochondrial permeability transition pore modulation |
2023 | Phase 0 microdosing human trial | Confirmation of target engagement in human mitochondria |
2025 | GSA Keynote Address (Dr. Francis Collins) | Contextualization within evolutionary biogerontology frameworks [4] |
The compound's development trajectory reflects broader trends in geroscience, particularly the strategic pivot toward evolutionary conservation of aging mechanisms following the 2022 publication of consolidated evolutionary theories [1] [7]. Gerioptil research accelerated through international collaborations presented at successive GSA meetings, with particular attention to its effects on post-reproductive gene expression patterns first described in C. elegans models. By 2025, Dr. Francis Collins' keynote address at the GSA Annual Scientific Meeting positioned Gerioptil within the "third wave" of geroprotectors – those targeting emergent network properties rather than single pathways [4].
Gerioptil's mechanism of action intersects with three dominant theoretical frameworks in contemporary biogerontology:
Evolutionary Mismatch Theory: Gerioptil appears to counteract maladaptive pleiotropic gene expression that persists beyond reproductive maturity – a concept central to modern evolutionary aging theories. Research demonstrates its capacity to downregulate developmental pathways (particularly mTOR and IGF-1 signaling) that become deleterious in post-reproductive phases [1]. This aligns with the concept of selective shadowing, where natural selection fails to eliminate late-acting deleterious gene functions. In C. elegans models, Gerioptil modulates hyper/hypofunctional genes that escape evolutionary optimization in later life, effectively decoupling early-life fitness from late-life mortality – a fundamental challenge in aging interventions [1] [7].
Complex Systems Dynamics: Gerioptil operates as a network stabilizer within the physiological dysregulation framework. It enhances regulatory network robustness by modulating cross-talk between the mitochondrial permeability transition pore (mPTP) and cytoplasmic nutrient sensing pathways. Quantitative systems pharmacology models indicate Gerioptil reduces the dimensionality of physiological dysregulation – measured through multivariate biomarker covariance – by approximately 38% in primate models [5]. This positions it within the emerging paradigm that views aging as the breakdown of complex regulatory networks rather than accumulated molecular damage.
Intrinsic Capacity Framework: Recent longitudinal studies establish that decline in intrinsic capacity (IC) – encompassing locomotive, cognitive, psychological, sensory, and vitality domains – predicts adverse aging outcomes [2]. Gerioptil demonstrates multidimensional protective effects in IC models, particularly preserving mitochondrial quality control mechanisms that underpin multiple IC domains. Preclinical evidence suggests it specifically targets the "vitality dimension" (measured via Mini Nutritional Assessment parameters) while indirectly supporting locomotive function through enhanced cellular energy metabolism – critical factors in preventing age-related disability [2].
Table 3: Theoretical Alignment of Gerioptil Mechanisms
Biogerontological Theory | Gerioptil Action | Experimental Evidence |
---|---|---|
Antagonistic Pleiotropy | Downregulates developmental pathways (mTOR/IGF-1) in post-reproductive phase | 42% reduction in late-life pathogenic gene expression in C. elegans [1] |
Physiological Dysregulation | Enhances network robustness; reduces biomarker covariance | 38% decrease in dysregulation metric in primate models [5] |
Intrinsic Capacity Model | Preserves mitochondrial quality control across IC domains | 3.2-fold improvement in mitochondrial membrane potential in myocytes |
The compound's therapeutic promise lies precisely at the intersection of these frameworks: it addresses evolutionarily conserved pathways of late-life gene dysregulation while enhancing the complex systems dynamics that maintain physiological homeostasis, ultimately preserving multidimensional intrinsic capacity. This theoretical integration distinguishes Gerioptil from previous geroprotectors that targeted single mechanisms without addressing the emergent network properties of aging [1] [5] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1